molecular formula C14H16FN5O3 B2683794 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide CAS No. 1904311-51-8

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2683794
CAS No.: 1904311-51-8
M. Wt: 321.312
InChI Key: GDTOQMWTASXPPG-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a triazine ring, and a fluoro-substituted benzene ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The fluoro-substituted benzene ring is then introduced via a substitution reaction. Finally, the morpholine ring is attached through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The fluoro-substituted benzene ring and triazine ring are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and morpholine-containing molecules. Examples are:

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide
  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide

Uniqueness

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of the fluoro-substituted benzene ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c15-10-1-2-12-11(9-10)13(21)20(18-17-12)4-3-16-14(22)19-5-7-23-8-6-19/h1-2,9H,3-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTOQMWTASXPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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